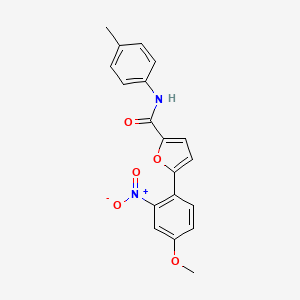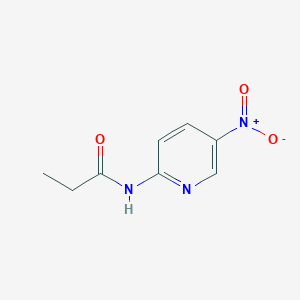![molecular formula C19H27N3O2 B2789270 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone CAS No. 900018-98-6](/img/structure/B2789270.png)
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone is a complex organic compound with the molecular formula C19H27N3O2. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The compound’s structure includes a phenyl ring substituted with a piperidino group and a methylpiperazino carbonyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Piperidino Group: The piperidino group is introduced via a substitution reaction involving the piperazine intermediate and a suitable piperidine derivative.
Addition of the Methylpiperazino Carbonyl Group: The final step involves the acylation of the piperidino-substituted phenyl ring with a methylpiperazino carbonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the function of piperazine-containing compounds in biological systems.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine and piperidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone can be compared with other similar compounds, such as:
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, leading to different chemical and biological properties.
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-butanone: The butanone derivative exhibits variations in its reactivity and pharmacological effects due to the longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-[4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(23)16-3-5-18(6-4-16)21-9-7-17(8-10-21)19(24)22-13-11-20(2)12-14-22/h3-6,17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKQWMYBDKDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2789188.png)
![3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2789189.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2789190.png)
![N-[4-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2789192.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2789193.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{3-[(naphthalen-1-yl)methoxy]azetidin-1-yl}propanamide](/img/structure/B2789194.png)
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2789195.png)

![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)


![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)

